

A Comparative Toxicological Profile of Menthyl Anthranilate and Related Compounds

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Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **Menthyl anthranilate** and its structurally related compounds: Methyl anthranilate, Ethyl anthranilate, Butyl anthranilate, and Anthranilic acid. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety and potential applications of these compounds. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided.

Executive Summary

Menthyl anthranilate and its related compounds are widely used in the fragrance, flavor, and cosmetic industries. While generally considered to have low acute toxicity, some of these compounds exhibit specific toxicological concerns, particularly phototoxicity and irritation. This guide presents a comparative analysis of their acute toxicity, skin and eye irritation potential, sensitization, genotoxicity, and phototoxicity, based on available experimental data.

Comparative Toxicological Data

The following tables summarize the key toxicological data for **Menthyl anthranilate** and its related compounds.

Table 1: Acute Oral Toxicity (LD50)

Compound	CAS Number	Species	LD50 (mg/kg)	Reference
Menthyl anthranilate	134-09-8	-	No data available	-
Methyl anthranilate	134-20-3	Rat	2910	[1][2]
Mouse	3900	[1]		
Ethyl anthranilate	87-25-2	Rat	3750	[3][4]
Butyl anthranilate	7756-96-9	Rat	5000	[5]
Anthranilic acid	118-92-3	Rat	5410	[6]
Mouse	1400	[6]		

Table 2: Skin and Eye Irritation

Compound	Skin Irritation (Rabbit)	Eye Irritation (Rabbit)	Reference
Menthyl anthranilate	Causes skin irritation	Causes serious eye irritation	[7]
Methyl anthranilate	Moderate irritation	Causes eye irritation	[1][2]
Ethyl anthranilate	Skin irritation	No data available	[3]
Butyl anthranilate	Causes skin irritation	Causes serious eye irritation	[5]
Anthranilic acid	No irritant effect	Strong irritant	[6]

Table 3: Sensitization, Genotoxicity, and Phototoxicity

Compound	Skin Sensitization	Genotoxicity (Ames Test)	Phototoxicity	Reference
Menthyl anthranilate	No data available	No data available	Photosensitizer (generates singlet oxygen)	[8]
Methyl anthranilate	Not a sensitizer	Negative	No data available	[9][10]
Ethyl anthranilate	Not a sensitizer	Negative	Not considered a concern	[11]
Butyl anthranilate	May cause an allergic skin reaction	Negative	No data available	[12][13]
Anthranilic acid	No sensitizing effects known	Negative	No data available	[6]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[2][6]

- **Test Animals:** Healthy, young adult rodents (usually rats), are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered orally in a single dose via gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rats).

- Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined level. The outcome (survival or death) determines the next step:
 - If mortality is observed, the test is repeated with a lower dose.
 - If no mortality is observed, a higher dose is used in the next group.
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal and Eye Irritation/Corrosion (OECD 404 & 405)

These guidelines assess the potential of a substance to cause skin and eye irritation or corrosion.^{[1][3][14][15][16]}

- Test Animals: Healthy, young adult albino rabbits are typically used.
- Procedure (Dermal Irritation - OECD 404):
 - A small area of the animal's skin is shaved.
 - A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.
 - The patch is removed after a 4-hour exposure period.
 - Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.
- Procedure (Eye Irritation - OECD 405):
 - A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
 - The eyes are examined at 1, 24, 48, and 72 hours after application.

- Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored.
- Endpoint: The severity of the reactions determines the classification of the substance as an irritant or corrosive.

Skin Sensitization (OECD 406: Guinea Pig Maximization Test)

This test is used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[\[8\]](#)[\[17\]](#)[\[18\]](#)

- Test Animals: Young adult guinea pigs are used.
- Induction Phase:
 - Intradermal Injections: The test substance (with and without adjuvant) is injected intradermally into the shoulder region.
 - Topical Application: One week later, the test substance is applied topically to the same site.
- Challenge Phase: Two weeks after the induction, a non-irritating concentration of the test substance is applied topically to a naive site on the flank.
- Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.
- Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential.

Genotoxicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical.[\[4\]](#)[\[19\]](#)[\[20\]](#)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine) are used.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).
 - The bacteria are then plated on a minimal agar medium lacking the specific amino acid.
- Endpoint: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Phototoxicity (OECD 432: In Vitro 3T3 NRU Phototoxicity Test)

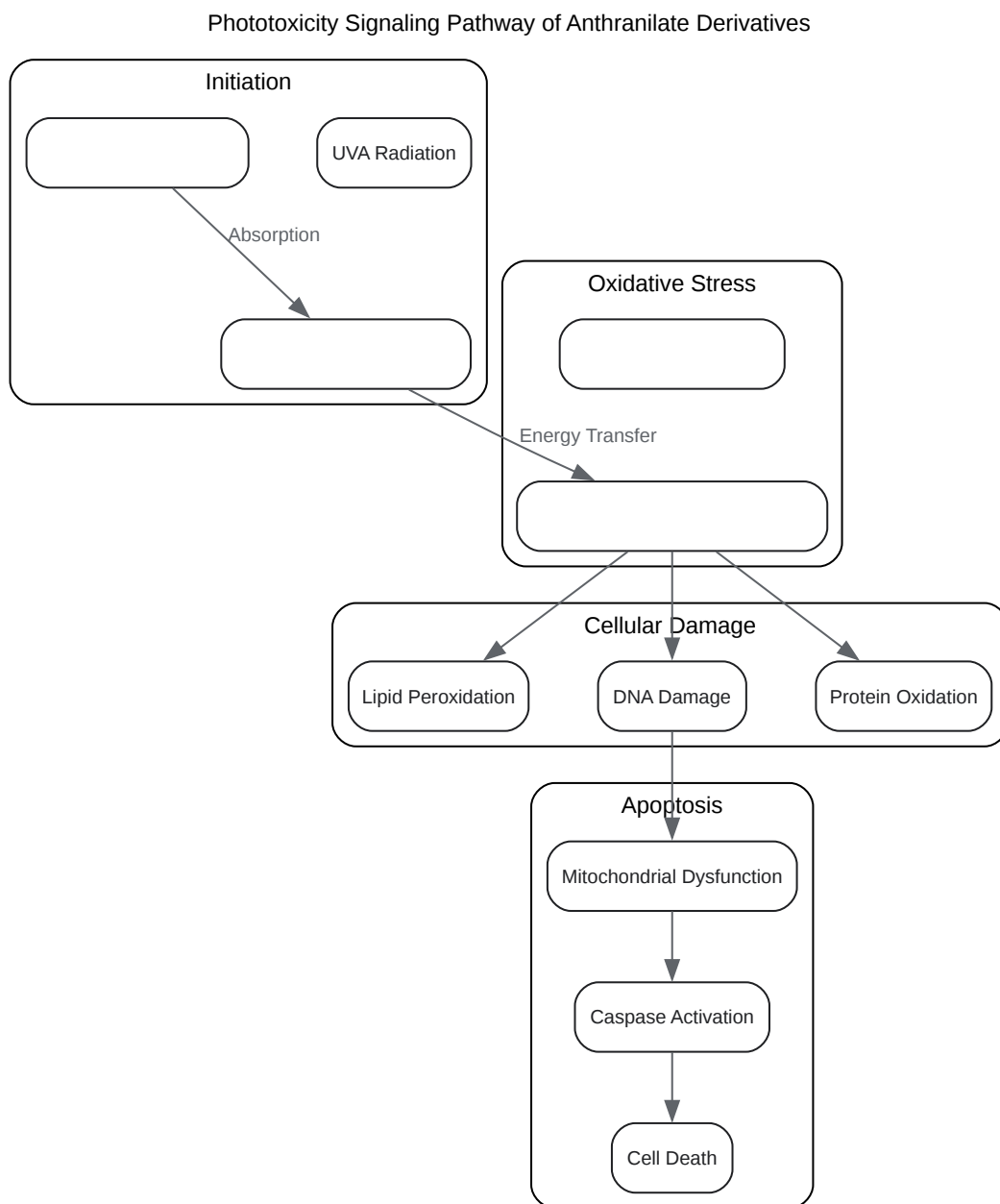
This in vitro test assesses the phototoxic potential of a substance.[\[9\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Test System: Balb/c 3T3 mouse fibroblast cell line.
- Procedure:
 - Cells are seeded in 96-well plates and incubated.
 - Two plates are treated with various concentrations of the test substance.
 - One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation, while the other is kept in the dark.
 - Cell viability is then assessed using the Neutral Red Uptake (NRU) assay.
- Endpoint: The concentration at which cell viability is reduced by 50% (IC50) is determined for both the irradiated and non-irradiated plates. A Photo-Irritation Factor (PIF) is calculated by comparing the two IC50 values. A PIF greater than 5 is indicative of phototoxic potential.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Phototoxicity of Anthranilate Derivatives

The phototoxicity of certain anthranilate derivatives, particularly N-methylated forms, is a significant toxicological concern. Upon exposure to UVA radiation, these compounds can initiate a cascade of cellular events leading to cell damage and apoptosis. The proposed signaling pathway is illustrated below.

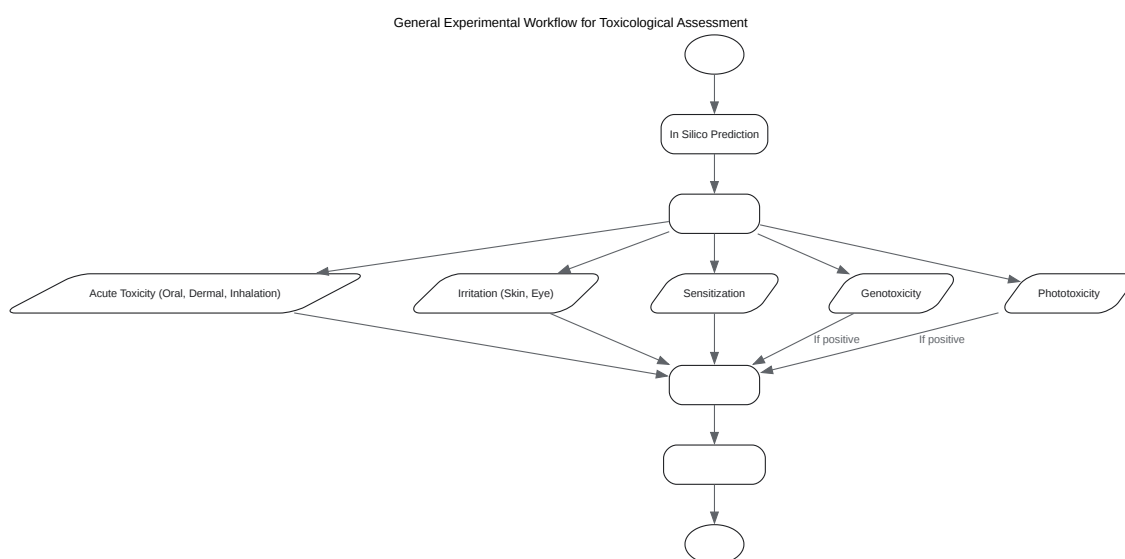


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Caption: Proposed signaling pathway for UVA-induced phototoxicity of anthranilate derivatives.

General Experimental Workflow for Toxicological Assessment

A structured workflow is crucial for the comprehensive toxicological assessment of chemical compounds. The following diagram outlines a typical experimental workflow.



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Caption: A general workflow for the toxicological assessment of chemical compounds.

Conclusion

This comparative guide highlights the varying toxicological profiles of **Menthyl anthranilate** and its related compounds. While all compounds demonstrate low acute oral toxicity, differences in their potential to cause skin and eye irritation, sensitization, and phototoxicity are evident. Notably, **Menthyl anthranilate** is a known photosensitizer, a property that requires careful consideration in its applications, particularly in products intended for dermal application and sun exposure. The provided experimental protocols and workflows offer a framework for the systematic toxicological evaluation of these and other novel compounds. Researchers and drug development professionals are encouraged to consult the original OECD guidelines for complete and updated procedural details.

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